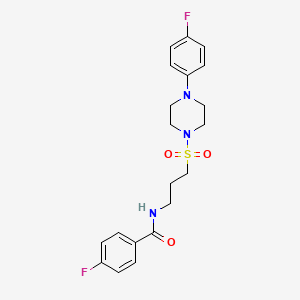

4-fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

This compound is a piperazine-based benzamide derivative characterized by a sulfonylpropyl linker connecting the benzamide moiety to a 4-(4-fluorophenyl)piperazine group. Its structure includes two fluorinated aromatic rings, which may enhance metabolic stability and receptor binding affinity. The sulfonyl group and extended alkyl chain likely influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

4-fluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O3S/c21-17-4-2-16(3-5-17)20(26)23-10-1-15-29(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,1,10-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEODMIYVUPJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds with a piperazine moiety often interact with various neurotransmitter receptors, particularly serotonin receptors.

Mode of Action

Compounds with similar structures have been found to act as agonists at certain serotonin receptors. An agonist is a substance that initiates a physiological response when combined with a receptor.

Biochemical Pathways

Given the potential interaction with serotonin receptors, it’s plausible that this compound could influence the serotonergic pathways in the brain, which are involved in mood regulation, sleep, and other cognitive functions.

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys.

Result of Action

If it acts as a serotonin receptor agonist, it could potentially increase the activity of serotonergic neurons, leading to various physiological effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets.

Biological Activity

4-Fluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 403.47 g/mol. Its structure consists of a piperazine ring, a sulfonyl group, and a fluorinated phenyl moiety, contributing to its unique biological properties.

Pharmacological Effects

Studies indicate that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Effects : The piperazine moiety is known to interact with serotonin receptors, potentially leading to antidepressant effects. For instance, modifications in the piperazine structure have shown enhanced binding affinity to serotonin receptors, which is crucial for mood regulation .

- Anticancer Activity : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines. For example, compounds with similar piperazine structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : The presence of the sulfonamide group is associated with antimicrobial activity. Compounds containing sulfonamides have been reported to inhibit bacterial growth effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft and improving mood disorders.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

- Membrane Disruption in Bacteria : The sulfonamide group can interfere with bacterial folate synthesis pathways, leading to bacterial cell death.

Case Study 1: Antidepressant Activity

A study involving a series of piperazine derivatives demonstrated that modifications at the para-position significantly increased the binding affinity for serotonin receptors. The compound showed a marked increase in antidepressant-like behavior in animal models compared to controls .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines (HCT-116 and MCF-7) revealed that similar compounds exhibited IC50 values ranging from 1.9 to 2.3 µg/mL, indicating potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 3: Antimicrobial Activity

Research on sulfonamide-containing compounds highlighted their effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant antimicrobial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following compounds share core piperazine-benzamide scaffolds but differ in substituents, leading to distinct pharmacological profiles:

4-fluoro-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)benzamide (BJ10231)

- Key Differences : The piperazine ring is substituted with a pyrimidin-2-yl group instead of a 4-fluorophenyl group.

- Molecular Weight : 407.46 g/mol.

- This compound’s synthetic route involves similar sulfonylation steps, as seen in .

SC211 (CHEMBL329228)

- Structure : 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.

- Key Differences : A 4-chlorophenyl group on piperazine and a 3-methoxyphenylamide instead of fluorinated benzamide.

- Activity : High affinity for dopamine D4 receptors (D4R), demonstrating how halogen and methoxy substituents influence receptor selectivity .

SC212 (ChEMBL1940410)

- Structure : 1-(3-((4-fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.

- Key Differences : A trifluoromethylphenyl group and thioether linker replace the sulfonylpropyl-benzamide motif.

- Activity : Exhibits atypical antipsychotic activity, highlighting the role of trifluoromethyl groups in enhancing blood-brain barrier penetration .

4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide

- Key Differences : A 2-methoxyphenyl-piperazine and pyridinyl group replace the 4-fluorophenyl-piperazine and sulfonylpropyl linker.

- Implications : The methoxy and pyridine groups may improve solubility but reduce lipophilicity compared to the target compound .

Imidazo[4,5-b]pyridine Derivative (C797-1496)

- Structure : 4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide.

- Key Differences : Replaces piperazine with pyrrolidine and incorporates an imidazopyridine-sulfanyl moiety.

- Implications : The pyrrolidine ring’s smaller size and imidazopyridine system could confer unique binding kinetics or off-target effects .

Data Table: Structural and Pharmacological Comparison

Key Findings from Comparative Analysis

Fluorine Substitution : The target compound’s 4-fluorophenyl and 4-fluorobenzamide groups may enhance metabolic stability and receptor binding compared to chlorophenyl (SC211) or methoxyphenyl () analogs.

Linker Effects : The sulfonylpropyl linker in the target compound likely improves solubility over thioether (SC212) or ethyl () linkers.

Receptor Selectivity : Piperazine derivatives with pyrimidine (BJ10231) or trifluoromethyl (SC212) groups show divergent biological activities, underscoring the importance of substituent choice in drug design .

Novelty: The target compound’s combination of dual fluorination and sulfonylpropyl spacing represents a unique scaffold compared to older antipsychotic derivatives like haloperidol analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.